1,2,5,6-Tetramethylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,5,6-tetramethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-9-5-7-14-12(4)10(2)6-8-13(14)11(9)3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIJFQFZCKJNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(C=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423798 | |

| Record name | 1,2,5,6-tetramethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131-43-3 | |

| Record name | 1,2,5,6-tetramethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,5,6-Tetramethylnaphthalene (CAS 2131-43-3)

Abstract: This document provides a comprehensive technical overview of 1,2,5,6-Tetramethylnaphthalene, CAS number 2131-43-3. As a member of the polycyclic aromatic hydrocarbon (PAH) family, this compound serves as a crucial building block in various chemical syntheses and is a component found in petroleum.[1][2] This guide consolidates its chemical and physical properties, discusses its spectroscopic characteristics, and addresses safety, handling, and potential applications. The information is tailored for researchers, chemists, and professionals in drug development who require a detailed understanding of this specific aromatic scaffold.

Core Identification and Chemical Structure

This compound is a substituted naphthalene, a class of compounds known for their aromaticity and utility in organic synthesis and materials science. Its core identity is defined by the following key identifiers:

-

Description: It is characterized as a colorless solid with a strong aromatic odor.[5]

The structural arrangement of the four methyl groups on the naphthalene core dictates its unique steric and electronic properties, distinguishing it from its other isomers.

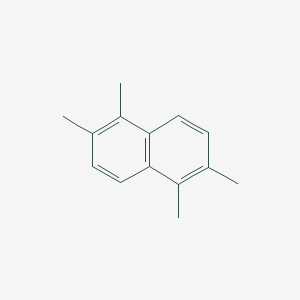

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of this compound are characteristic of a mid-sized, nonpolar aromatic hydrocarbon. Its high melting point indicates a stable crystalline lattice, while its boiling point and flash point are consistent with a compound of its molecular weight. The high octanol/water partition coefficient (LogP) underscores its lipophilic nature and poor solubility in aqueous media, favoring dissolution in organic solvents.[5]

Table 1: Summary of Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 114 °C | [5] |

| Boiling Point | 288.25 °C (estimate) | [5] |

| Density | 0.9844 g/cm³ (estimate) | [5] |

| Flash Point | 148.6 ± 17.2 °C | [5] |

| LogP (Octanol/Water) | 5.29 | [5] |

| Refractive Index | 1.5855 (estimate) |[5] |

These properties are critical for predicting the compound's behavior in various experimental conditions, including reaction solvent selection, purification methods (such as recrystallization or chromatography), and extraction protocols. The high thermal stability suggests its suitability for processes requiring elevated temperatures.[5]

Spectroscopic and Analytical Characterization

Caption: Key areas of investigation for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature singlets in the aromatic region (typically δ 7-8 ppm) corresponding to the four protons on the naphthalene ring. Additionally, sharp singlets would appear in the aliphatic region (typically δ 2.2-2.6 ppm) for the four magnetically equivalent methyl groups. The exact chemical shifts would be influenced by the substitution pattern.

-

¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons (quaternary and CH) in the δ 120-140 ppm range and a signal for the methyl carbons around δ 15-25 ppm.

Mass Spectrometry (MS)

-

Analysis by GC-MS would show a prominent molecular ion peak (M⁺) at m/z 184, corresponding to its molecular weight.[3] A significant fragment ion would likely be observed at m/z 169, resulting from the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pattern for methylated aromatic compounds.

Infrared (IR) Spectroscopy

-

The IR spectrum would display characteristic bands for an aromatic system. Key absorptions would include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the methyl groups (~2850-2960 cm⁻¹). Strong bands corresponding to aromatic C=C stretching would be visible in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending vibrations below 900 cm⁻¹ would also be present, providing information about the substitution pattern on the rings.

Gas Chromatography (GC)

-

The NIST Chemistry WebBook reports a Kovats Retention Index of 293.51 on a standard non-polar column (DB-5), which is a valuable parameter for its identification in complex mixtures like petroleum fractions.[3][6]

Synthesis and Potential Applications

This compound is primarily utilized as a starting material and intermediate in the synthesis of more complex organic compounds.[5] It plays a role in the production of dyes, pharmaceuticals, and fragrances.[5] While specific, detailed protocols for its synthesis are not widely published, general synthetic strategies for alkylated naphthalenes involve Friedel-Crafts alkylation of naphthalene or multi-step routes to build the substituted ring system.

The naphthalene scaffold itself is a highly privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs such as propranolol, naproxen, and bedaquiline.[7] These drugs span a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, and cardiovascular applications.[7] The cytotoxic nature of naphthalene metabolites has also been harnessed for anticancer applications.[7] Consequently, this compound represents a potentially valuable scaffold for modification in drug discovery programs, where the specific substitution pattern could be leveraged to fine-tune biological activity and pharmacokinetic properties.

Safety and Toxicological Profile

As a polycyclic aromatic hydrocarbon, this compound requires careful handling in a laboratory setting. It is classified as a Dangerous Good for transport, indicating potential hazards.[1] It is intended for research use only and is not for diagnostic or therapeutic applications.[1]

While specific toxicological data for this isomer are limited, the toxicological profile of the parent compound, naphthalene, and its simpler methylated derivatives provides essential guidance.

-

General PAH Hazards: PAHs as a class are known for their potential toxicity. Exposure routes of concern are inhalation, ingestion, and dermal contact.

-

Target Organs: Animal studies on naphthalene and methylnaphthalenes consistently identify the respiratory tract as a primary target, with inhalation exposure leading to lesions in the nasal olfactory epithelium.[8][9] Hepatic effects have also been noted.[10]

-

Handling Recommendations: Due to the potential hazards, all work with this compound should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Researchers should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound to ensure all safety protocols are followed.

Conclusion

This compound (CAS 2131-43-3) is a well-defined polycyclic aromatic hydrocarbon with established physical properties. Its utility as a chemical intermediate is rooted in its stable, yet reactive, aromatic core.[5] While detailed public spectroscopic and toxicological data for this specific isomer are sparse, its identity can be confirmed using standard analytical techniques, and its handling should be guided by the established safety profiles for the PAH class of compounds. For professionals in drug discovery and materials science, it offers a unique substitution pattern on a privileged naphthalene scaffold, presenting opportunities for the development of novel molecules with tailored functions.

References

-

This compound | C14H16 | CID 6427081. PubChem. [Link]

-

Naphthalene, 1,2,5,6-tetramethyl-. NIST Chemistry WebBook. [Link]

-

1,2,3,4-tetrahydro-1,1,5,6-tetramethyl naphthalene, 31197-54-3. The Good Scents Company. [Link]

- SUPPORTING INFORM

-

1,2,3,4-Tetramethylnaphthalene | C14H16 | CID 520473. PubChem. [Link]

-

1,4,6,7-Tetramethylnaphthalene | C14H16 | CID 3014782. PubChem. [Link]

-

Naphthalene, 1,3,6,7-tetramethyl | C14H16 | CID 6431208. PubChem. [Link]

-

This compound | CAS#:2131-43-3. Chemsrc. [Link]

-

Chemical Name : (1,2,5,6-Tetramethyl-d6)naphthalene. Pharmaffiliates. [Link]

-

1,2,5,7-Tetramethylnaphthalene. NIST Chemistry WebBook. [Link]

-

Naphthalene, 1,2,5,6-tetramethyl-. NIST Chemistry WebBook. [Link]

-

1,4,5,8-Tetramethylnaphthalene | C14H16 | CID 137689. PubChem. [Link]

-

Synthesis of Salts of 1,2,5,6- and 1,4,5,8-Naphthalenetetramine. PMC. [Link]

-

Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl- | C14H20. PubChem. [Link]

-

HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. NCBI. [Link]

-

Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. CDC. [Link]

-

1,4,5,8-Tetramethylnaphthalene. NIST Chemistry WebBook. [Link]

-

Chemical Properties of Naphthalene, 2,3,6-trimethyl- (CAS 829-26-5). Cheméo. [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed. [Link]

-

Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

-

Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. MDPI. [Link]

-

1,3,6,8-tetramethylnaphthalene. ChemSynthesis. [Link]

-

(-)-(1S,2R,4as,8as)-decahydro-2,5,5,8A-tetramethylnaphthalen-1-ol. SpectraBase. [Link]

-

Mid-IR Spectra of Naphthalene in H2O. The Astrophysics & Astrochemistry Laboratory. [Link]

- INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON M

Sources

- 1. scbt.com [scbt.com]

- 2. usbio.net [usbio.net]

- 3. This compound | C14H16 | CID 6427081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naphthalene, 1,2,5,6-tetramethyl- [webbook.nist.gov]

- 5. guidechem.com [guidechem.com]

- 6. Naphthalene, 1,2,5,6-tetramethyl- [webbook.nist.gov]

- 7. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Environmental Occurrence of Tetramethylnaphthalenes

This guide provides a comprehensive technical overview of the environmental occurrence, analysis, fate, and toxicological significance of tetramethylnaphthalenes (TMNs). Designed for researchers, environmental scientists, and professionals in drug development, this document synthesizes current knowledge to offer field-proven insights and detailed methodologies.

Introduction: Understanding Tetramethylnaphthalenes

Tetramethylnaphthalenes (TMNs) belong to the class of polycyclic aromatic hydrocarbons (PAHs), specifically alkylated naphthalenes. These compounds are characterized by a naphthalene core with four methyl group substituents. The varied positions of these methyl groups give rise to numerous isomers, each with potentially distinct physical, chemical, and toxicological properties. While not as ubiquitously monitored as their parent compound, naphthalene, TMNs are significant environmental contaminants due to their persistent nature and association with petrogenic pollution.

Primary Sources and Environmental Release

The predominant source of tetramethylnaphthalenes in the environment is crude oil and its refined products.[1] TMNs, along with other alkylated PAHs, are signature components of petroleum, and their presence in environmental samples is often a strong indicator of contamination from oil spills, industrial effluents, and runoff from paved surfaces.

Key Anthropogenic Sources:

-

Crude Oil Spills: Marine and terrestrial oil spills release significant quantities of TMNs into the environment.

-

Petroleum Refining and Processing: Effluents and atmospheric emissions from refineries are major sources.

-

Incomplete Combustion: While less significant than for parent PAHs, some TMNs can be formed during the incomplete combustion of fossil fuels.

-

Creosote and Coal Tar: These materials, used in wood preservation and pavement sealing, contain a complex mixture of PAHs, including TMNs.

The following diagram illustrates the primary pathways of TMNs into the environment.

Caption: Primary sources and transport pathways of TMNs into environmental compartments.

Environmental Distribution and Concentration

Once released, TMNs partition into various environmental compartments based on their physicochemical properties, such as hydrophobicity and volatility. Due to their low water solubility and high octanol-water partition coefficients (Kow), TMNs strongly adsorb to organic matter in soil and sediment, leading to their accumulation in these matrices.

| Environmental Compartment | Typical Concentrations | Notes |

| Soil | Highly variable, from non-detect to several mg/kg | Highest concentrations are found at sites directly contaminated with petroleum products. |

| Sediment | ng/g to µg/g dry weight | Concentrations are generally higher in sediments with high organic carbon content and near sources of contamination. Following the Deepwater Horizon oil spill, alkylated PAHs, including those in the naphthalene series, were found in significantly higher concentrations in sediments near the wellhead compared to their parent PAHs.[2] |

| Water | Generally low (ng/L range) | Due to their hydrophobicity, TMNs are not readily soluble in water. Their presence in the water column is often associated with suspended particulate matter. |

| Air | ng/m³ range | Volatilization from contaminated surfaces can lead to the presence of TMNs in the atmosphere, where they can undergo long-range transport. |

| Biota | Subject to bioaccumulation | As lipophilic compounds, TMNs can accumulate in the fatty tissues of aquatic and terrestrial organisms. |

Analytical Methodologies for Tetramethylnaphthalene Detection

The accurate identification and quantification of TMN isomers in complex environmental matrices require sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix.

-

Soil and Sediment: Soxhlet extraction or pressurized fluid extraction (PFE) with a non-polar solvent like dichloromethane (DCM) or a hexane/acetone mixture is commonly employed.

-

Biota: Tissue samples are typically freeze-dried, ground, and then extracted using Soxhlet or PFE. A cleanup step to remove lipids is essential.

Instrumental Analysis: GC-MS Protocol

A detailed protocol for the analysis of TMNs using GC-MS is provided below.

Experimental Protocol: GC-MS Analysis of Tetramethylnaphthalenes

-

Instrument Setup:

-

Gas Chromatograph: Agilent 8890 GC system (or equivalent).

-

Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

-

GC Conditions:

-

Inlet: Splitless injection at 250-280°C.

-

Oven Temperature Program:

-

Initial temperature: 50-60°C, hold for 1-2 minutes.

-

Ramp 1: Increase to 200°C at 8-10°C/min.

-

-

This temperature program allows for the effective separation of a wide range of PAHs, including TMN isomers.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Monitored Ions: The molecular ion (m/z 184) is the primary ion for TMNs. Qualifier ions, corresponding to major fragments, should also be monitored for confirmation.

-

Source Temperature: 280-300°C.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards containing certified reference materials of TMN isomers.

-

Use an internal standard, such as a deuterated PAH, to correct for variations in extraction efficiency and instrument response.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

The following diagram illustrates the analytical workflow for TMNs.

Caption: A typical analytical workflow for the determination of TMNs in environmental samples.

Environmental Fate and Transport

The environmental persistence and transport of TMNs are governed by several key processes:

-

Biodegradation: Microbial degradation is a primary mechanism for the removal of TMNs from the environment. However, the rate of biodegradation generally decreases with an increasing number of alkyl substituents. This is due to steric hindrance, which can impede enzymatic attack on the aromatic rings.

-

Photodegradation: In the presence of sunlight, TMNs in the atmosphere and surface waters can undergo photodegradation. This process can lead to the formation of more polar and often more toxic oxygenated byproducts.[4]

-

Volatilization: Lower molecular weight PAHs, including some TMN isomers, can volatilize from soil and water surfaces and enter the atmosphere.

-

Sorption: Due to their hydrophobicity, TMNs have a strong tendency to sorb to soil and sediment particles, which limits their mobility in the environment but also contributes to their persistence.

Toxicological Effects and Bioaccumulation

The toxicity of alkylated naphthalenes generally increases with the degree of alkylation. While specific toxicological data for individual TMN isomers are limited, studies on related compounds suggest that they can pose a risk to aquatic and terrestrial organisms.

-

Aquatic Toxicity: Alkylated naphthalenes are known to be toxic to aquatic life.[5] The increased lipophilicity of TMNs compared to naphthalene enhances their ability to bioaccumulate in the tissues of fish and other aquatic organisms.

-

Bioaccumulation: The potential for bioaccumulation is a significant concern for highly alkylated PAHs. The biota-sediment accumulation factor (BSAF) is a key parameter used to assess the bioaccumulation of sediment-associated contaminants.[6] Given their high Kow values, TMNs are expected to have a significant bioaccumulation potential.

-

Human Health: While data on the specific human health effects of TMNs are scarce, they are structurally related to naphthalene, which is classified as a possible human carcinogen. Exposure to high levels of naphthalene can cause hemolytic anemia and other adverse health effects.[7]

Conclusion and Future Perspectives

Tetramethylnaphthalenes are persistent environmental contaminants primarily associated with petroleum pollution. Their hydrophobic nature leads to their accumulation in soil, sediment, and biota. While analytical methods for their detection are well-established, a greater understanding of the isomer-specific toxicity and environmental fate of TMNs is needed for a more comprehensive risk assessment. Future research should focus on:

-

Quantitative Occurrence Data: More extensive monitoring studies are required to determine the background levels and "hot spots" of TMN contamination in various environmental compartments.

-

Isomer-Specific Toxicity: Toxicological studies on individual TMN isomers are crucial to accurately assess their environmental risk.

-

Bioavailability and Trophic Transfer: Research into the bioavailability of sediment-bound TMNs and their potential for trophic transfer in food webs is warranted.

By continuing to investigate the environmental behavior of these complex and persistent compounds, the scientific community can better inform regulatory decisions and develop effective strategies for the remediation of contaminated sites.

References

-

Australian Government Department of Health. (2020). Naphthalene: Environment tier II assessment. Retrieved from [Link]

- Begum, M., Islam, M. S., & Ali, M. M. (2016). Gas chromatograph–mass spectrometry determination of carcinogenic naphthalene, anthracene, phenanthrene and fluorene in the Bangsai river water of Bangladesh. Arabian Journal of Chemistry, 9, S1629-S1635.

- Kucklick, J. R. (2006). Advances in the environmental analysis of polychlorinated naphthalenes and toxaphene. Analytical and Bioanalytical Chemistry, 386(4), 847-860.

- Cuhra, M., & Oleszczuk, P. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 25(16), 3719.

- Sun, Y. (2014).

- Hossain, M. A., Akter, S., & Al-Imran, M. (2024). Exploring the Impact of Naphthalene (Polycyclic Aromatic Hydrocarbons) on Anabas testudineus (Bloch) through Dose-Specific Bioenzymological Analysis. Toxics, 12(3), 224.

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2... Retrieved from [Link]

- Kang, K., Jung, D., & Kwon, J. H. (2019).

- Moon, H. B., Kim, H. S., Jeon, J. H., & Choi, M. (2019). Occurrence and bioaccumulation of persistent toxic substances in sediments and biota from intertidal zone of Abu Ali Island, Arabian Gulf. Marine Pollution Bulletin, 145, 139-146.

- Andrianova, A. A., & Quimby, B. D. (2020).

- Andrianova, A. A., & Quimby, B. D. (2019).

- Jóhannesson, T., Kílíán, M., & Ómarsdóttir, S. (2015). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Heliyon, 1(1), e00015.

- U.S. Environmental Protection Agency. (1998). Toxicological Review of Naphthalene (CAS No. 91-20-3).

- Liu, Z., Liu, J., Zhu, Q., & Wu, W. (2012). The weathering of oil after the Deepwater Horizon oil spill: Insights from the chemical composition of the oil from the sea surface, salt marshes and sediments. Environmental Research Letters, 7(3), 035302.

- Gobas, F. A., & Lu, X. (2025). Evaluating Bioaccumulation Potential of Cyclic and Linear Volatile Methylsiloxanes in Aquatic and Terrestrial Species: A Comprehensive Analysis Using the Bioaccumulation Assessment Tool. Integrated Environmental Assessment and Management.

- Nannou, C. I., Bletsou, A. A., & Thomaidis, N. S. (2018). Screening of pesticides residues and their metabolites in environmental samples using liquid chromatography quadrupole-time-of-flight mass spectrometry with an accurate-mass database.

- Chauhan, A., et al. (2024). Recent advances in the field of trace-level analysis of environmental samples.

- Kiljanek, T. (2023). Analysis of Residues in Environmental Samples. Toxics, 11(4), 329.

- Delodder, S. L. (2023). POLYCYCLIC AROMATIC HYDROCARBON CONCENTRATIONS IN SEDIMENT OF THE HUNTINGTON BEACH WETLANDS COMPLEX AFTER AN OIL SPILL A THESIS. ScholarWorks.

- Liu, Z., Liu, J., Zhu, Q., & Wu, W. (2012). The weathering of oil after the Deepwater Horizon oil spill: Insights from the chemical composition of the oil from the sea surface, salt marshes and sediments. Environmental Research Letters, 7(3), 035302.

- Kaur, P., & Singh, S. (2025). Quantitative Analysis of Alkylphenols In Environmental Samples With Metagenomic Impact Assessments.

- Ahmad, I., & Ahmad, M. (2020). Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry. Toxicology Research, 36(4), 339-347.

- Pan, L., et al. (2017). Evaluation of Oil-Sediment Interactions and the Possibility of Oil Sinking in Marine Environments.

- Romero, I. C., et al. (n.d.). Where Has All the Oil Gone? The use of trace metals as potential indicators of oil contamination in marine sediments and beach sands.

Sources

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 2. aquila.usm.edu [aquila.usm.edu]

- 3. Gas chromatograph–mass spectrometry determination of carcinogenic naphthalene, anthracene, phenanthrene and fluorene in the Bangsai river water of Bangladesh - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. kp652.bver.co.kr [kp652.bver.co.kr]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

The Solubility of 1,2,5,6-Tetramethylnaphthalene in Organic Solvents: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of 1,2,5,6-tetramethylnaphthalene in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers insights based on structurally similar compounds, and provides a detailed experimental protocol for solubility determination. In the absence of direct experimental data for this compound, this guide leverages data from closely related analogs and discusses predictive modeling as a powerful tool for estimating solubility.

Introduction to this compound and the Principles of Solubility

This compound is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₄H₁₆.[1][2] As a substituted naphthalene, its physicochemical properties, including solubility, are of significant interest in various fields, including organic synthesis and materials science. The solubility of a compound is a critical parameter that influences its behavior in chemical processes, formulation, and bioavailability.

The fundamental principle governing the solubility of organic compounds is "like dissolves like."[3] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[3] this compound, with its hydrocarbon structure, is a non-polar molecule. Therefore, it is expected to exhibit higher solubility in non-polar organic solvents and limited solubility in polar solvents such as water. This behavior is consistent with that of other methylnaphthalenes.[4] The dissolution process is driven by the interplay of intermolecular forces, including van der Waals forces, and the overall thermodynamics of the system.

Solubility Profile: Insights from a Structurally Related Analog

The following table summarizes the experimental solubility data for 2,6-dimethylnaphthalene in a range of organic solvents.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Isopropyl alcohol | 293.15 | 0.0452 |

| 298.15 | 0.0541 | |

| 303.15 | 0.0643 | |

| 308.15 | 0.0761 | |

| 313.15 | 0.0898 | |

| n-Heptane | 293.15 | 0.0589 |

| 298.15 | 0.0683 | |

| 303.15 | 0.0788 | |

| 308.15 | 0.0905 | |

| 313.15 | 0.1036 | |

| Cyclohexane | 293.15 | 0.0832 |

| 298.15 | 0.0964 | |

| 303.15 | 0.1111 | |

| 308.15 | 0.1274 | |

| 313.15 | 0.1455 | |

| Ethyl acetate | 293.15 | 0.1487 |

| 298.15 | 0.1691 | |

| 303.15 | 0.1915 | |

| 308.15 | 0.2162 | |

| 313.15 | 0.2434 | |

| n-Propyl acetate | 293.15 | 0.1392 |

| 298.15 | 0.1585 | |

| 303.15 | 0.1798 | |

| 308.15 | 0.2033 | |

| 313.15 | 0.2292 | |

| 2,2,4-Trimethylpentane | 293.15 | 0.0499 |

| 298.15 | 0.0579 | |

| 303.15 | 0.0669 | |

| 308.15 | 0.0771 | |

| 313.15 | 0.0885 |

Data sourced from the Journal of Chemical & Engineering Data.[5]

As the data indicates, the solubility of 2,6-dimethylnaphthalene increases with temperature in all tested solvents, which is a common trend for the dissolution of solid solutes.[5] The solubility is generally higher in less polar solvents like cyclohexane and acetate esters compared to the more polar isopropyl alcohol.

Predictive Models for Solubility Estimation

In the absence of experimental data, thermodynamic models can be employed to predict the solubility of compounds. These models are valuable tools for in-silico screening and process design.

Regular Solution Theory

Regular Solution Theory provides a framework for predicting solubility based on the cohesive energy densities of the solute and solvent.[6] While it has limitations, it can offer reasonable estimations for non-polar systems where specific interactions like hydrogen bonding are absent.[6]

UNIFAC Model

The UNIQUAC Functional-group Activity Coefficients (UNIFAC) model is a group-contribution method that allows for the prediction of activity coefficients in non-ideal liquid mixtures.[7] By breaking down the molecule into its constituent functional groups, the UNIFAC model can estimate the solubility of a compound in various solvents with a good degree of accuracy, especially for systems where experimental data is scarce.[7][8] This model is particularly useful for predicting the solubility of polycyclic aromatic hydrocarbons.[8]

Experimental Protocol for Determining the Solubility of this compound

The following section outlines a detailed, step-by-step methodology for the experimental determination of the solubility of this compound using the reliable shake-flask method.[9]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., hexane, toluene, ethyl acetate, isopropanol)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature.

-

Shake the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[10] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is achieved when the concentration of the solute remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

HPLC Method:

-

Develop a suitable HPLC method for the quantification of this compound. This will typically involve a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.[2]

-

-

UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent.

-

Prepare a series of standard solutions and measure their absorbance at λ_max to create a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.[11]

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mole fraction.

-

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is currently lacking, this technical guide provides a robust framework for understanding and determining this crucial physicochemical property. By leveraging data from the structurally similar compound 2,6-dimethylnaphthalene, researchers can make informed estimations of its solubility behavior. Furthermore, the detailed experimental protocol for the shake-flask method offers a reliable and standardized approach for obtaining precise and accurate solubility data. For situations where experimental determination is not feasible, the application of predictive thermodynamic models such as the UNIFAC method can provide valuable in-silico estimations. This comprehensive approach, combining theoretical principles, analogous data, predictive modeling, and a detailed experimental guide, equips researchers with the necessary tools to confidently address the solubility of this compound in their work.

References

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? [Online forum post]. Retrieved from [Link]

- Taylor, L. S., & Wu, S. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 6-10.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,2-Dimethylnaphthalene. Retrieved from [Link]

- Ban, H., Zhang, Y., Cheng, Y., Wang, L., & Li, X. (2019). Solubilities of 2,6-Dimethylnaphthalene in Six Pure Solvents and Two Binary Solvent Systems.

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? [Online forum post]. Retrieved from [Link]

-

Camargo, M. C. R., et al. (2023, December 1). Prediction of polycyclic aromatic hydrocarbons solubility in different solvents. ResearchGate. Retrieved from [Link]

-

Jouyban, A., Shayanfar, A., & Acree, W. (2025, August 7). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. ResearchGate. Retrieved from [Link]

-

Al-Qahtani, K. M. (2025, August 7). Solubility of polycyclic aromatics in binary solvent mixtures using activity coefficient models. ResearchGate. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1,6-Dimethylnaphthalene. Retrieved from [Link]

- Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

-

ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions? [Online forum post]. Retrieved from [Link]

-

SciSpace. (n.d.). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

CRDEEP Journals. (2016, July 15). REGULAR SOLUTION THEORY AND ITS APPLICATIONS. Retrieved from [Link]

- Palmer, D. S., & Mitchell, J. B. O. (2020).

-

ResearchGate. (2025, August 6). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Research. (2018, June 30). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. Retrieved from [Link]

- Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE).

-

Royal Society of Chemistry. (n.d.). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Retrieved from [Link]

-

SCM. (n.d.). UNIFAC theory. Retrieved from [Link]

-

Scilit. (n.d.). Comparison of the solubility of polycyclic aromatic hydrocarbons in non-associated and associated solvents: The hydrophobic effect. Retrieved from [Link]

-

SCM. (n.d.). Using the UNIFAC program. Retrieved from [Link]

- Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11047-11076.

-

MDPI. (n.d.). Determination of Energy Interaction Parameters for the UNIFAC Model Based on Solvent Activity Coefficients in Benzene–D2EHPA and Toluene–D2EHPA Systems. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dimethylnaphthalene. Retrieved from [Link]

-

Physical Chemistry Research. (2023, November 19). Regular Article. Retrieved from [Link]

-

ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved from [Link]

- Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 1. Acenaphthene–Cyclohexane.

-

OSTI.GOV. (1977, January 1). Naphthalene solubility in several organic solvents. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pharmaguru.co [pharmaguru.co]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. quora.com [quora.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

Methodological & Application

Gas chromatography-mass spectrometry method for 1,2,5,6-Tetramethylnaphthalene

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1,2,5,6-Tetramethylnaphthalene

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the identification and quantification of this compound, a polycyclic aromatic hydrocarbon (PAH), using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a compound of interest in environmental monitoring, petroleum analysis, and toxicological research.[1] The methodology detailed herein is designed for researchers, scientists, and drug development professionals, offering robust protocols for sample preparation, instrument configuration, and data analysis. The protocols are grounded in established principles of analytical chemistry to ensure accuracy, precision, and reliability.

Introduction and Scientific Principles

This compound belongs to the large class of polycyclic aromatic hydrocarbons (PAHs), compounds known for their environmental persistence and potential carcinogenicity.[2] Accurate quantification is crucial for assessing environmental contamination and human exposure. Gas chromatography is the premier separation technique for volatile and semi-volatile compounds like PAHs due to its high resolving power.[3] When coupled with mass spectrometry, which provides structural information based on a compound's mass-to-charge ratio and fragmentation pattern, GC-MS becomes a definitive tool for unambiguous identification and quantification.

The core principle of this method involves the chromatographic separation of this compound from other matrix components on a non-polar capillary column. Following separation, the analyte is introduced into the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragments are detected, providing a unique chemical fingerprint for confident identification. For quantitative analysis, Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring only the specific ions corresponding to the target analyte.

Materials and Reagents

Ensure all solvents and reagents are of HPLC or higher purity grade to minimize background interference.

-

Solvents: Dichloromethane (DCM), Acetonitrile (ACN), Cyclohexane, Acetone[2][4]

-

Reagents: Anhydrous Sodium Sulfate

-

Standards:

-

Gases: Helium (carrier gas, 99.999% purity or higher)

Instrumentation and Consumables

This method is designed for a standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer.

-

Gas Chromatograph: Agilent 7890B GC or equivalent[3]

-

Mass Spectrometer: Agilent 5977A MSD or equivalent[3]

-

GC Column: A low-bleed, non-polar column is critical for resolving PAH isomers. An Agilent J&W DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) column, 30 m x 0.25 mm ID x 0.25 µm film thickness, is recommended.[4][6]

-

Consumables:

Detailed Experimental Protocols

Standard Preparation

The foundation of accurate quantification lies in the meticulous preparation of calibration standards.

-

Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of pure this compound standard and dissolve it in 10 mL of dichloromethane in a Class A volumetric flask.

-

Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., Perylene-d12) in dichloromethane.[2]

-

Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 ng/mL.[7] Fortify each calibration level with the internal standard to a constant final concentration (e.g., 50 ng/mL).

Sample Preparation Protocol

The choice of sample preparation is matrix-dependent. The following is a general liquid-liquid extraction (LLE) protocol suitable for water samples, which can be adapted for other matrices.[8]

-

Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.

-

Internal Standard Spiking: Spike the sample with the internal standard solution to achieve a concentration within the calibration range (e.g., 50 ng/mL).

-

Extraction:

-

Transfer the sample to a 250 mL separatory funnel.

-

Add 30 mL of dichloromethane.

-

Shake vigorously for 2 minutes, periodically venting the pressure.

-

Allow the layers to separate for 10 minutes.

-

-

Collection: Drain the lower organic layer (DCM) through a funnel containing anhydrous sodium sulfate to remove residual water.

-

Repeat Extraction: Repeat the extraction process (steps 3-4) two more times with fresh 30 mL aliquots of DCM, combining the organic extracts.

-

Concentration: Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Analysis: The sample is now ready for GC-MS analysis.

Workflow for Sample Preparation and Analysis

Caption: General workflow from sample preparation to final analysis.

GC-MS Instrumental Method

The following parameters provide a robust starting point and should be optimized for your specific instrumentation.

| Parameter | Setting | Rationale |

| GC System | ||

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, enhancing sensitivity for trace-level analysis.[3] |

| Injection Volume | 1 µL | A standard volume to prevent column overloading while ensuring sufficient analyte is introduced. |

| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the semi-volatile PAH without thermal degradation. |

| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |

| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency. |

| Oven Program | Initial: 80 °C, hold 1 min | Allows for proper focusing of analytes at the head of the column. |

| Ramp 1: 15 °C/min to 200 °C | A moderate ramp to separate lighter compounds. | |

| Ramp 2: 10 °C/min to 300 °C, hold 5 min | A slower ramp to resolve heavier PAHs, followed by a hold to ensure elution of all compounds. | |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.[8] |

| Ion Source Temp. | 230 °C | Standard temperature to maintain ion optics cleanliness and promote proper ionization. |

| Quadrupole Temp. | 150 °C | Standard temperature to ensure stable mass filtering. |

| Electron Energy | 70 eV | The standard energy for generating reproducible mass spectra and creating searchable libraries.[8] |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Significantly increases sensitivity and selectivity compared to full scan mode by focusing on specific ions.[9] |

| SIM Ions | This compound: Quantifier: 184.1 Qualifier: 169.1 Internal Standard (e.g., Perylene-d12): Quantifier: 264.1 | The quantifier ion is typically the molecular ion (M+), which is most abundant. The qualifier ion is a characteristic fragment used for confirmation.[10] |

| Dwell Time | 100 ms | Balances signal intensity with the number of data points across a chromatographic peak. |

Data Analysis and Interpretation

Analyte Identification

Identification of this compound is confirmed by meeting three criteria:

-

Retention Time: The retention time of the peak in the sample must match that of a known calibration standard within a predefined window (e.g., ±0.1 minutes).

-

Quantifier Ion: The primary (quantifier) ion (m/z 184.1) must be present and maximize at the correct retention time.

-

Qualifier Ion Ratio: The ratio of the qualifier ion (m/z 169.1) to the quantifier ion must be within ±20% of the ratio observed in the calibration standards.[9]

Mass Spectral Fragmentation

The molecular weight of this compound (C₁₄H₁₆) is 184.28 g/mol .[11] In EI-MS, the molecular ion (M⁺) peak is expected at m/z 184. The most probable and energetically favorable fragmentation is the loss of a methyl group (•CH₃), a common pathway for methylated aromatic compounds, leading to a stable benzylic-type cation.[12][13] This results in a prominent fragment ion [M-15]⁺ at m/z 169.

Proposed Fragmentation of this compound

Caption: Proposed EI fragmentation pathway for this compound.

Method Validation

To ensure the method is fit for its intended purpose, a single-laboratory validation should be performed according to established guidelines.[14][15]

| Parameter | Procedure | Acceptance Criteria |

| Linearity | Analyze calibration standards (e.g., 1-100 ng/mL) and plot the response ratio (analyte area / IS area) vs. concentration. | Coefficient of determination (R²) > 0.995.[9] |

| Accuracy (Recovery) | Spike blank matrix samples at low, medium, and high concentrations (e.g., 5, 25, 50 ng/mL) in triplicate and analyze. | Mean recovery between 70-120%.[9][16] |

| Precision (RSD) | Calculate the relative standard deviation (RSD) of the recovery measurements at each concentration level. | RSD < 20%.[9] |

| Limit of Detection (LOD) | Determined as 3 times the signal-to-noise ratio (S/N) or from the standard deviation of low-level replicates. | The lowest concentration that can be reliably detected.[6] |

| Limit of Quantification (LOQ) | Determined as 10 times the S/N or from the standard deviation of low-level replicates. | The lowest concentration that can be accurately quantified.[6] |

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and robust protocol for the analysis of this compound. By employing a standard DB-5ms column, optimizing GC and MS parameters, and following systematic validation procedures, laboratories can achieve reliable and defensible data for a variety of research and monitoring applications. The principles and specific conditions outlined here serve as a comprehensive foundation for method implementation and future development.

References

- Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE.

- FSA. (n.d.). Single-laboratory validation of a GC/MS method for the determination of 27 polycyclic aromatic hydrocarbons (PAHs) in oils and fats. Taylor & Francis Online.

- Souza, D. A. (n.d.). Validation of a Method for the Analysis of PAHs in Bulk Lake Sediments Using GC-MS. ResearchGate.

- Restek. (2022, May 11). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS.

- Polyakova, O. V., et al. (2014, July 9). Determination of Polycyclic Aromatic Hydrocarbons in Water by Gas Chromatography/Mass Spectrometry with Accelerated Sample Preparation. ResearchGate.

- Shariatifar, N., et al. (n.d.). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. National Institutes of Health (NIH).

- Yuan, M., et al. (n.d.). The Preparation and Analysis of Polycyclic Aromatic Hydrocarbons in Meat by GC/MS. S4Science.

- Kim, M., et al. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI.

- FSA. (n.d.). Single-Laboratory Validation of a GC-MS Method for the Determination of 27 Polycyclic Aromatic Hydrocarbons (PAHs) in Oils and Fats. ResearchGate.

- Kim, M., et al. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. PubMed Central.

- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- NIST. (n.d.). Naphthalene, 1,2,5,6-tetramethyl-. NIST WebBook.

- Al-Qaim, F. O., & Yihdego, M. G. (n.d.). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. PubMed Central.

- Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube.

- Shimadzu. (n.d.). GC-MS Analysis of Naphthalene in Working Environment.

- Santa Cruz Biotechnology. (n.d.). This compound.

Sources

- 1. scbt.com [scbt.com]

- 2. s4science.at [s4science.at]

- 3. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [discover.restek.com]

- 4. agilent.com [agilent.com]

- 5. shimadzu.com [shimadzu.com]

- 6. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naphthalene, 1,2,5,6-tetramethyl- [webbook.nist.gov]

- 11. This compound | C14H16 | CID 6427081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols: Isomer-Specific Synthesis of Tetramethylnaphthalenes

Introduction: The Strategic Importance of Tetramethylnaphthalenes

Tetramethylnaphthalenes (TMNs) are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest across various scientific disciplines. Their unique molecular architecture, characterized by a naphthalene core adorned with four methyl groups, imparts distinct physicochemical properties that are highly dependent on the specific isomeric arrangement of these substituents. This isomeric variation influences everything from their photophysical behavior to their biological activity, making the selective synthesis of individual TMN isomers a critical challenge and a powerful tool for researchers in materials science, medicinal chemistry, and drug development.

In the realm of materials science, specific TMN isomers serve as foundational building blocks for novel organic semiconductors and liquid crystals. The precise positioning of the methyl groups dictates the molecular packing in the solid state, which in turn governs charge transport and luminescent properties. For drug development professionals, TMNs can act as rigid scaffolds for the design of new therapeutic agents. The ability to synthesize specific isomers allows for the fine-tuning of molecular shape and electronics to optimize interactions with biological targets.

However, the structural similarity of TMN isomers presents a formidable synthetic and purification challenge. Classical synthetic methods often yield mixtures of isomers that are difficult to separate due to their very similar physical properties. This guide provides a comprehensive overview of modern, isomer-specific synthetic strategies for accessing high-purity tetramethylnaphthalenes, delving into the mechanistic principles that govern regioselectivity and offering detailed, field-proven protocols.

Strategic Approaches to Isomer-Specific Synthesis

The successful synthesis of a specific tetramethylnaphthalene isomer hinges on a deep understanding of reaction mechanisms and the judicious choice of starting materials and reaction conditions. The primary strategies employed include directed electrophilic substitution reactions, cycloaddition strategies, and annulation reactions. This section will explore the mechanistic underpinnings of these approaches and provide detailed protocols for the synthesis of key TMN isomers.

Diels-Alder Reaction: A Convergent Approach to Symmetrical Isomers

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and convergent method for the construction of the naphthalene core with predefined substitution patterns. This strategy is particularly effective for the synthesis of symmetrically substituted TMNs, such as the 2,3,6,7-isomer.

The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric properties of the diene and dienophile. In the synthesis of 2,3,6,7-tetramethylnaphthalene, the reaction between 2,3-dimethyl-1,4-benzoquinone and 2,3-dimethyl-1,3-butadiene is a key step. The electron-withdrawing nature of the quinone dienophile and the electron-donating methyl groups on the butadiene diene facilitate a rapid and high-yielding cycloaddition. The symmetrical nature of both reactants ensures the formation of a single regioisomeric adduct, which can then be converted to the desired tetramethylnaphthalene.

Workflow for Diels-Alder Synthesis of 2,3,6,7-Tetramethylnaphthalene

Caption: Diels-Alder synthesis of 2,3,6,7-tetramethylnaphthalene.

This protocol details a robust synthesis of 2,3,6,7-tetramethylnaphthalene, starting from the Diels-Alder reaction of 2,3-dimethylbenzoquinone and 2,3-dimethylbutadiene, followed by reduction and aromatization.

Step 1: Synthesis of the Diels-Alder Adduct (Unsaturated Diketone)

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethylbenzoquinone in a suitable solvent such as toluene.

-

Add a molar excess of 2,3-dimethylbutadiene to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting quinone indicates the completion of the reaction.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product, an unsaturated diketone, can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of the Unsaturated Diketone

-

The unsaturated diketone can be reduced to the corresponding saturated diketone by treatment with zinc dust in glacial acetic acid. This step is crucial to prevent aromatization to a hydroquinone during the subsequent reduction of the carbonyl groups.[1]

-

The resulting saturated diketone is then subjected to a Wolff-Kishner reduction.[1]

-

Combine the diketone with hydrazine hydrate in a high-boiling solvent such as diethylene glycol.

-

Add a strong base, such as potassium hydroxide, and heat the mixture to a high temperature to effect the reduction of the carbonyl groups to methylene groups.

-

After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography.

Step 3: Aromatization to 2,3,6,7-Tetramethylnaphthalene

-

The resulting tetramethyl-octahydronaphthalene is aromatized by heating with a dehydrogenating agent.

-

A common and effective method is to heat the hydrocarbon with elemental sulfur.[1]

-

The reaction is typically carried out at a high temperature, and the progress can be monitored by the evolution of hydrogen sulfide gas.

-

The final product, 2,3,6,7-tetramethylnaphthalene, is then purified by column chromatography or recrystallization to yield a high-purity crystalline solid.

Friedel-Crafts Alkylation: Stepwise Construction of Isomeric Scaffolds

The Friedel-Crafts alkylation is a classic and versatile method for introducing alkyl groups onto an aromatic ring. For the synthesis of TMNs, this reaction can be employed in a stepwise manner, starting from naphthalene or a partially methylated naphthalene. However, controlling the regioselectivity of Friedel-Crafts alkylation can be challenging due to the activating nature of alkyl groups, which can lead to polysubstitution and the formation of isomeric mixtures.

The regioselectivity of Friedel-Crafts alkylation on naphthalenes is influenced by both kinetic and thermodynamic factors. The α-positions (1, 4, 5, and 8) are generally more reactive and lead to the kinetically favored product. However, the resulting α-substituted naphthalenes are often sterically hindered. Under conditions that allow for equilibrium, such as higher temperatures or longer reaction times, isomerization can occur to yield the thermodynamically more stable β-substituted products (2, 3, 6, and 7).

To achieve isomer-specific synthesis, it is crucial to carefully control the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. For instance, using a bulky alkylating agent or a shape-selective catalyst like a zeolite can favor substitution at the less sterically hindered positions.

Workflow for Isomer-Specific Friedel-Crafts Alkylation

Caption: General workflow for Friedel-Crafts alkylation.

This protocol outlines a general approach for the synthesis of 1,4,6,7-tetramethylnaphthalene through the sequential methylation of a dimethylnaphthalene precursor.

Step 1: Selection of Starting Material

-

Begin with a commercially available or synthesized dimethylnaphthalene isomer that will direct the subsequent methylations to the desired positions. For the synthesis of the 1,4,6,7-isomer, 2,3-dimethylnaphthalene could be a suitable starting material.

Step 2: Friedel-Crafts Methylation

-

In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet, suspend a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a dry, inert solvent like dichloromethane or carbon disulfide at a low temperature (e.g., 0-5 °C).

-

Add the dimethylnaphthalene starting material to the suspension.

-

Slowly add a methylating agent, such as methyl chloride or methyl bromide, to the reaction mixture. The reaction is highly exothermic and should be carefully controlled.

-

Stir the reaction mixture at a low temperature for a specified period. The reaction progress can be monitored by gas chromatography (GC) to observe the formation of the desired tetramethylnaphthalene isomer and minimize over-alkylation.

-

Upon completion, quench the reaction by carefully pouring the mixture onto a mixture of crushed ice and hydrochloric acid.

-

Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt like magnesium sulfate.

Step 3: Isomer Purification

-

The crude product will likely be a mixture of tetramethylnaphthalene isomers.

-

Separation of the desired 1,4,6,7-tetramethylnaphthalene isomer can be achieved by a combination of techniques such as column chromatography on silica gel or alumina, followed by recrystallization from a suitable solvent.

Haworth Synthesis: A Classical Annulation Strategy

The Haworth synthesis is a multi-step method for the synthesis of polycyclic aromatic hydrocarbons, including naphthalenes. While traditionally used for the synthesis of the parent naphthalene, this methodology can be adapted for the synthesis of substituted naphthalenes by using appropriately substituted starting materials.

The Haworth synthesis involves the Friedel-Crafts acylation of an aromatic compound with a cyclic anhydride, followed by reduction and intramolecular cyclization to form the second aromatic ring. The regioselectivity of the initial Friedel-Crafts acylation is a key determinant of the final substitution pattern on the naphthalene core. By choosing a substituted benzene derivative and a substituted succinic anhydride, one can control the placement of the methyl groups in the final tetramethylnaphthalene product.

Generalized Haworth Synthesis for Substituted Naphthalenes

Caption: Generalized steps of the Haworth synthesis.

This protocol provides a conceptual framework for adapting the Haworth synthesis to produce a specific tetramethylnaphthalene isomer, for example, 1,2,3,5-tetramethylnaphthalene.

Step 1: Friedel-Crafts Acylation

-

React 1,2,4-trimethylbenzene with 2-methylsuccinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. The acylation is expected to occur at the position para to the 1-methyl group and ortho to the 2- and 4-methyl groups, directed by the activating effects of the methyl groups.

Step 2: Reduction of the Keto Group

-

The resulting keto-acid is then subjected to a Clemmensen or Wolff-Kishner reduction to convert the ketone to a methylene group, yielding a substituted arylbutanoic acid.

Step 3: Intramolecular Cyclization (Friedel-Crafts Acylation)

-

The arylbutanoic acid is treated with a strong acid, such as polyphosphoric acid or concentrated sulfuric acid, to induce an intramolecular Friedel-Crafts acylation, forming a tetralone intermediate.

Step 4: Reduction of the Tetralone

-

The carbonyl group of the tetralone is reduced to a methylene group via a Clemmensen or Wolff-Kishner reduction to give the corresponding tetralin.

Step 5: Aromatization

-

The final step involves the dehydrogenation of the tetralin intermediate to form the aromatic naphthalene ring. This is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C).

Data Presentation: Spectroscopic Characterization of Tetramethylnaphthalene Isomers

The unambiguous identification of the synthesized tetramethylnaphthalene isomer is paramount. This section provides a summary of key spectroscopic data for several common isomers.

| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrum (m/z) |

| 1,2,3,4-Tetramethylnaphthalene | Aromatic protons typically in the range of 7.2-8.0 ppm. Methyl protons appear as singlets. | Aromatic carbons in the range of 120-140 ppm. Methyl carbons appear at lower chemical shifts. | Molecular ion (M+) at m/z 184, with a significant fragment at m/z 169 ([M-CH₃]⁺).[2] |

| 1,4,5,8-Tetramethylnaphthalene | Aromatic protons appear as a singlet due to symmetry. Methyl protons also appear as a singlet. | Fewer signals in the 13C NMR spectrum due to high symmetry. | Molecular ion (M+) at m/z 184, with a prominent fragment at m/z 169.[3] |

| 2,3,6,7-Tetramethylnaphthalene | Aromatic protons appear as a singlet. Methyl protons also appear as a singlet. | High symmetry leads to a simplified 13C NMR spectrum. | Molecular ion (M+) at m/z 184, and a fragment at m/z 169.[1] |

Note: Specific chemical shifts can vary depending on the solvent and the NMR spectrometer frequency.

Conclusion and Future Outlook

The isomer-specific synthesis of tetramethylnaphthalenes remains a challenging yet rewarding endeavor for synthetic chemists. The choice of synthetic strategy is dictated by the desired substitution pattern, with Diels-Alder reactions offering an elegant solution for symmetrical isomers, while Friedel-Crafts alkylation and Haworth synthesis provide pathways to a wider range of substitution patterns, albeit with potential challenges in controlling regioselectivity.

Future advancements in this field will likely focus on the development of more selective and efficient catalytic systems for Friedel-Crafts type reactions, potentially utilizing shape-selective zeolites or novel organometallic catalysts to achieve precise control over isomer distribution. Furthermore, the exploration of novel cycloaddition and annulation strategies will undoubtedly open up new avenues for the construction of these valuable molecular scaffolds. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of these fascinating molecules.

References

-

Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. PrepChem.com. Available at: [Link]

-

Rieke, R. D., White, K., & McBride, E. (1973). New synthesis of 2,3,6,7-tetramethylnaphthalene and its electrochemistry. The Journal of Organic Chemistry, 38(8), 1430–1432. Available at: [Link]

-

Kocsis, L. S., Kagalwala, H. N., Mutto, S., Godugu, B., Bernhard, S., Tantillo, D. J., & Brummond, K. M. (2015). Mechanistic Insight into the Dehydro-Diels-Alder Reaction of Styrene-Ynes. The Journal of Organic Chemistry, 80(5), 2647–2660. Available at: [Link]

-

Fieser, L. F., & Haddadin, M. J. (1966). 1,2,3,4-TETRAPHENYLNAPHTHALENE. Organic Syntheses, 46, 107. Available at: [Link]

-

Kocsis, L. S., Kagalwala, H. N., Mutto, S., Godugu, B., Bernhard, S., Tantillo, D. J., & Brummond, K. M. (2015). Mechanistic Insight into the Dehydro-Diels–Alder Reaction of Styrene–Ynes. The Journal of Organic Chemistry, 80(5), 2647-2660. Available at: [Link]

-

Rivett, D. E. A. (1966). 1,2,3,5- and 1,2,3,8-Tetramethylnaphthalene. Journal of the Chemical Society C: Organic, 1892. Available at: [Link]

-

Hilmey, D. G., & Paquette, L. A. (2006). 5-OXASPIRO[3.4]OCTAN-1-ONE. Organic Syntheses, 83, 134. Available at: [Link]

-

1,4,5,8-Tetramethylnaphthalene. NIST WebBook. Available at: [Link]

-

Synthesis of 1,2,3,4-tetrasubstituted naphthalenes through cascade reaction triggered by silyl acetal activation. ResearchGate. Available at: [Link]

-

Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Murase, T., Horiuchi, S., & Fujita, M. (2010). Naphthalene Diels-Alder in a self-assembled molecular flask. Journal of the American Chemical Society, 132(9), 2866–2867. Available at: [Link]

-

1,4,5,8-Tetramethylnaphthalene. PubChem. Available at: [Link]

-

1,2,3,4-Tetramethylnaphthalene. PubChem. Available at: [Link]

Sources

- 1. Synthetic studies in the diterpene series. Part IX. Synthesis of 1,2,3,4-tetrahydro-1,1,5,7-tetramethyl-6-(3-methylpentyl)naphthalene (Ruzicka's hydrocarbon) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. iscientific.org [iscientific.org]

- 3. rcprocess.se [rcprocess.se]

Application Note: 1,2,5,6-Tetramethylnaphthalene as a Geochemical Marker for Paleoenvironmental Reconstruction

Introduction: Deciphering Earth's Past with Molecular Fossils

Within the complex tapestry of organic geochemistry, molecular fossils, or biomarkers, serve as invaluable chemical fingerprints of past life and environments.[1] These compounds, derived from once-living organisms, retain their basic carbon skeleton through millions of years of burial and thermal alteration, providing a direct link to the biosphere of the geological past.[1][2] Among the myriad of biomarkers, certain aromatic hydrocarbons offer specific and powerful insights. This guide focuses on 1,2,5,6-tetramethylnaphthalene (1,2,5,6-TMN), a C14 polycyclic aromatic hydrocarbon (PAH) found in petroleum and ancient sedimentary rocks.[3][4] Its unique structure and origin make it a potent marker for identifying specific paleoenvironmental conditions, particularly those related to microbial communities in aquatic settings.

The presence and abundance of 1,2,5,6-TMN and its isomers can help geochemists reconstruct the depositional environment of petroleum source rocks, assess the input of specific types of organic matter, and understand the diagenetic history of sediments.[5][6][7] This application note provides a comprehensive overview of the biogeochemical origins of 1,2,5,6-TMN, a detailed protocol for its extraction and analysis, and guidance on interpreting the resulting data.

Biogeochemical Origins and Significance

The diagnostic power of 1,2,5,6-TMN lies in its specific biological precursors: carotenoids.[5] Carotenoids are pigments produced by a wide array of organisms, from plants to bacteria, primarily for light harvesting and photoprotection.[8] The specific substitution pattern of 1,2,5,6-TMN is thought to derive from the diagenetic alteration of β-carotene and related carotenoids.

During early diagenesis (the sum of physical and chemical changes that occur as sediment is converted to rock), the long polyene chain of carotenoids undergoes a series of complex reactions, including cyclization, aromatization, and carbon-carbon bond cleavage.[5] These processes transform the original biological molecule into a suite of more stable aromatic compounds that are preserved in the rock record. The formation of 1,2,5,6-TMN is a key product of this transformation.

The primary significance of 1,2,5,6-TMN is its link to specific microbial communities. While β-carotene is widespread, its preservation and transformation into this specific naphthalene derivative are often associated with anoxic depositional environments.[5] Therefore, an elevated concentration of 1,2,5,6-TMN in a source rock or petroleum sample can indicate organic matter input from organisms that thrive in such conditions, helping to characterize the paleoenvironment as, for example, a stratified lake or an anoxic marine basin.[5]

Caption: Simplified diagenetic pathway from β-carotene to 1,2,5,6-TMN.

Analytical Methodology: From Rock to Result

The analysis of 1,2,5,6-TMN is a multi-step process requiring careful sample preparation followed by sensitive instrumental analysis. The standard workflow involves solvent extraction of the organic matter from the rock or oil, fractionation to isolate the aromatic hydrocarbon portion, and finally, analysis by gas chromatography-mass spectrometry (GC-MS).[2][6]

Caption: General workflow for the analysis of geochemical markers like 1,2,5,6-TMN.

Protocol 3.1: Sample Extraction and Fractionation

This protocol details the extraction of bitumen (solvent-extractable organic matter) from a source rock sample and its subsequent fractionation.

Materials:

-

Powdered rock sample (approx. 100g)

-

Dichloromethane (DCM):Toluene (9:1, v/v)

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Silica gel (activated at 120°C for 2 hours)

-

Alumina (activated at 120°C for 2 hours)

-

Chromatography column

-

Hexane, Toluene, Methanol (HPLC grade)

Procedure:

-

Soxhlet Extraction:

-

Place ~100g of the powdered rock sample into a pre-extracted cellulose thimble.

-

Load the thimble into the Soxhlet extractor.

-

Fill the boiling flask with ~250 mL of the DCM:Toluene solvent mixture.

-

Extract the sample for 72 hours.[9]

-

Scientist's Note: A long extraction time ensures the complete removal of soluble organic matter from the rock matrix. The azeotropic mixture of DCM and Toluene is effective for a wide range of organic compounds.

-

-

Solvent Removal:

-

After extraction, concentrate the total lipid extract (TLE) using a rotary evaporator until the solvent is removed.

-

-

Fractionation:

-

Prepare a chromatography column by packing it with activated silica gel slurry in hexane.

-

Carefully load the concentrated TLE onto the top of the column.

-

Elute the saturate hydrocarbon fraction with 3 column volumes of hexane.

-

Elute the aromatic hydrocarbon fraction with 3 column volumes of toluene. This fraction will contain the 1,2,5,6-TMN.[6]

-

Elute the polar (NSO) fraction with 3 column volumes of methanol.

-

Scientist's Note: This fractionation step is critical to remove interfering compounds. The saturates (like hopanes and steranes) and polar compounds can co-elute during GC analysis, complicating the mass spectra.

-

-

Sample Preparation for GC-MS:

-

Concentrate the collected aromatic fraction under a gentle stream of nitrogen gas to a final volume of ~1 mL.

-

Transfer the sample to a 2 mL GC vial for analysis.

-

Protocol 3.2: GC-MS Analysis

Gas chromatography separates the complex mixture of hydrocarbons, while the mass spectrometer detects and helps identify the individual compounds based on their mass-to-charge ratio.[10]

Instrumentation & Parameters:

| Parameter | Specification | Rationale |

|---|---|---|

| Gas Chromatograph | Agilent 8890 or equivalent | Provides robust and reproducible separation. |

| Column | 60 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent | A long, non-polar column provides excellent separation for isomeric PAHs. |